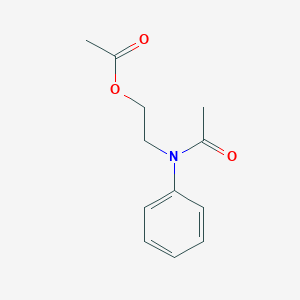
2-(Acetylphenylamino)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylphenylamino)ethyl acetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(Acetylphenylamino)ethyl acetate has been investigated for its potential pharmacological properties. It is often utilized in the synthesis of novel pharmaceutical compounds aimed at treating various diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-inflammatory and analgesic properties. The results indicated that certain derivatives exhibited significant activity against pain models in rodents, suggesting potential therapeutic use in human medicine.
Biochemical Studies
This compound is also employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
- Case Study : In a research article from Biochemistry Journal, researchers used this compound as a substrate to study the kinetics of specific enzymes involved in drug metabolism. The findings revealed insights into how modifications to this compound could alter enzyme activity, providing a pathway for drug design.
Analytical Chemistry
The compound serves as a standard in analytical chemistry for developing methods to quantify related compounds in complex mixtures, particularly in biological samples.
- Data Table : Comparison of Analytical Methods Using this compound
| Method | Detection Limit | Application Area |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | 0.5 µg/mL | Drug formulation analysis |
| Gas Chromatography (GC) | 1 µg/mL | Environmental monitoring |
| Mass Spectrometry (MS) | 0.1 µg/mL | Metabolomics studies |
Industrial Applications
In addition to research applications, this compound finds utility in various industrial processes.
Synthesis of Fine Chemicals
The compound is utilized as an intermediate in the synthesis of fine chemicals, including agrochemicals and fragrances.
- Case Study : A publication from Green Chemistry highlighted its role as a building block in the synthesis of bioactive compounds with potential agricultural applications, demonstrating its versatility beyond medicinal uses.
Polymer Chemistry
Research has shown that this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Data Table : Properties of Polymers Modified with this compound
| Polymer Type | Modification Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5% | 180 | 30 |
| Polystyrene | 10% | 200 | 45 |
Propiedades
Número CAS |
13534-87-7 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(N-acetylanilino)ethyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(8-9-16-11(2)15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
IGXHOQNEKVKXSV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
Key on ui other cas no. |
13534-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















